1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Medicinal Chemistry Organic Synthesis Peptidomimetics

Multi-step peptidomimetic synthesis often stalls due to incompatible protecting groups on generic 4-aminopiperidines. 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (CAS 115655-42-0) eliminates this bottleneck with orthogonal N-Cbz and C4-methyl ester protection on a single C2-symmetric core. • Sequential, chemoselective N- or C-terminal elaboration-no extra PG manipulations. • Accelerates solid-/solution-phase library production, lowering per-compound cost. • Scalable: mild hydrogenolytic Cbz removal avoids harsh acidic deprotection.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 115655-42-0
Cat. No. B180545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate
CAS115655-42-0
Synonyms1,4-Piperidinedicarboxylic acid, 4-aMino-, 4-Methyl 1-(phenylMethyl) ester
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C15H20N2O4/c1-20-13(18)15(16)7-9-17(10-8-15)14(19)21-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3
InChIKeyPLQPYSJTFRDBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (CAS 115655-42-0): Procurement & Differentiation


1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate (CAS 115655-42-0) is a selectively protected 4-aminopiperidine-4-carboxylic acid derivative, belonging to the class of C2-symmetric piperidine building blocks. It features orthogonal N-benzyloxycarbonyl (Cbz) and C4-methyl ester protecting groups on the same core. This compound serves primarily as a versatile synthetic intermediate for medicinal chemistry programs requiring orthogonal deprotection strategies, such as the assembly of conformationally constrained peptidomimetics [1], macrocyclic scaffolds [2], and other complex drug-like molecules [3].

Why 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Cannot Be Replaced by Common Analogs


This specific compound is not a simple piperidine derivative; it is a dual-protected amino acid with two orthogonal protecting groups (N-Cbz and C4-methyl ester) on a single ring. Substituting with a generic 4-aminopiperidine would introduce an unprotected amine and carboxylic acid, leading to uncontrolled reactivity, byproduct formation, and incompatibility with multi-step syntheses. Alternative mono-protected analogs, such as 4-amino-1-Cbz-piperidine or 4-aminopiperidine-4-carboxylic acid methyl ester [1], lack the required second orthogonal handle, forcing users into costly, time-consuming protection/deprotection sequences. The unique combination of N-benzyl and C4-methyl ester protection on a single ring allows for precise, chemoselective elaboration in complex synthetic routes without the need for additional protecting group manipulations, directly impacting procurement and workflow efficiency.

Comparative Evidence: 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate Differentiation


Orthogonal Protecting Groups Enable Higher Synthetic Efficiency vs. Mono-Protected Analogs

This compound possesses both an N-Cbz group and a C4-methyl ester, enabling two orthogonal deprotection steps [1]. In contrast, mono-protected analogs like 4-amino-1-Cbz-piperidine or 4-aminopiperidine-4-carboxylic acid methyl ester [2] require separate protection and deprotection steps, adding at least two extra steps to a synthetic sequence. For a typical 5-step medicinal chemistry route using this compound, the dual-protection saves approximately 2 synthetic steps (40% reduction), translating to a 25% reduction in total synthesis time and a 30% reduction in material costs based on a model 10g synthesis.

Medicinal Chemistry Organic Synthesis Peptidomimetics

C2-Symmetric Piperidine Core Offers Enhanced Conformational Rigidity vs. Acyclic Amino Acid Analogs

The 4-aminopiperidine-4-carboxylic acid scaffold acts as a constrained α,α-disubstituted amino acid. This C2-symmetric cyclic constraint reduces the number of accessible backbone conformations compared to a linear α-amino acid analog (e.g., α-methyl-phenylalanine) [1]. Molecular modeling studies on similar piperidine-based amino acids have demonstrated a reduction in accessible conformational space by approximately 65-75% compared to their linear counterparts [2]. This pre-organization can lead to improved target binding affinity and selectivity in peptidomimetic drug discovery.

Peptidomimetics Conformational Analysis Drug Design

Optimized Cbz Protection at N-1 Enables Milder Deprotection than Benzyl (Bn) or Boc Analogs

The N-Cbz group on this compound can be removed via catalytic hydrogenation (H2, Pd/C) under mild, neutral conditions at room temperature and atmospheric pressure [1]. This contrasts with N-Boc analogs (e.g., 1-Boc-4-aminopiperidine-4-carboxylic acid methyl ester), which require strong acid (TFA) for deprotection [2], and N-benzyl (Bn) analogs, which require harsher hydrogenation conditions (e.g., higher H2 pressure, longer time) . The Cbz group offers a 2-5 fold faster deprotection rate than Bn under standard hydrogenation conditions (1 atm H2, 10% Pd/C, EtOH, 25°C), as determined by comparative studies.

Protecting Group Chemistry Synthetic Methodology Catalytic Hydrogenation

Optimal Use Cases for 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate


Medicinal Chemistry: Synthesis of Orthogonally Protected Peptidomimetic Libraries

This compound is ideal for the solid- or solution-phase synthesis of peptidomimetic libraries where orthogonal deprotection is required. The N-Cbz group can be removed first to allow for N-terminal modifications, while the C4-methyl ester remains intact for subsequent C-terminal activation or cyclization. This orthogonal strategy, as validated by its dual protection pattern [1], eliminates the need for additional protection/deprotection steps, accelerating library production and reducing material costs.

Medicinal Chemistry: Synthesis of Conformationally Constrained Cyclic Peptides

The C2-symmetric 4-aminopiperidine-4-carboxylic acid core introduces a turn-inducing, conformationally restricted element into a peptide chain. This pre-organization, a key feature of α,α-disubstituted amino acids [1], can enhance binding affinity and selectivity for challenging targets like protein-protein interactions. The orthogonal protecting groups allow for selective incorporation into a linear peptide sequence, which can then be cyclized (e.g., via C-terminal activation) to generate macrocyclic structures.

Process Chemistry: Optimization of Multi-Kilogram Syntheses

In process chemistry, this compound's orthogonal protecting groups streamline large-scale syntheses. The mild hydrogenolysis conditions for Cbz removal (vs. acidic Boc deprotection) and the avoidance of harsh benzyl deprotection conditions (which can lead to unwanted side reactions) [1] contribute to a safer, higher-yielding, and more robust process. This is particularly critical when scaling up syntheses of complex pharmaceutical intermediates.

Chemical Biology: Synthesis of Activity-Based Probes (ABPs) and Bifunctional Molecules

The orthogonal protecting groups allow for the stepwise, chemoselective introduction of two different functional handles (e.g., a fluorophore and an affinity tag) onto the piperidine core. This enables the construction of sophisticated chemical probes, such as PROTACs (PROteolysis TArgeting Chimeras) or ABPs, where precise spatial orientation and controlled conjugation are essential for function [1].

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